(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
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Description
(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
BenchChem offers high-quality (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Applications
Anticancer and Antituberculosis Studies : A series of derivatives, including piperazine and cyclopropyl motifs, have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. Some derivatives exhibited significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity : New pyridine derivatives, incorporating piperazine and thiazol motifs, have been synthesized and tested for their antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Optimization
Antihistamines Synthesis : An efficient synthesis route for antihistamine drugs clocinizine and chlorcyclizine, which are related to the given compound by featuring a piperazine core, has been developed. This synthesis process offers a straightforward method with excellent yields, demonstrating the compound's relevance in pharmaceutical manufacturing (Venkat Narsaiah & Narsimha, 2011).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Antagonist : A study on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor provides insights into its binding and activity. Such research helps in understanding the therapeutic potential and receptor dynamics of similar compounds (Shim et al., 2002).
Antimicrobial and Anticancer Activities
Triazole Derivatives Synthesis : The synthesis of triazole analogues of piperazine and their subsequent evaluation for antibacterial activity against human pathogenic bacteria indicate significant growth inhibition by certain derivatives. This showcases the compound's potential in antimicrobial drug development (Nagaraj, Srinivas, & Rao, 2018).
properties
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-4-2-3-5-17(16)23)22(29)28-12-10-27(11-13-28)19-9-8-18(25-26-19)15-6-7-15/h2-5,8-9,15H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRSLBLKIZCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Chlorophenyl)-4-methylthiazol-5-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.